molecular formula C12H14BCl2FO2 B3049611 2,6-Dichloro-4-fluorophenylboronic acid pinacol ester CAS No. 2121514-25-6

2,6-Dichloro-4-fluorophenylboronic acid pinacol ester

Cat. No.: B3049611
CAS No.: 2121514-25-6
M. Wt: 291.0
InChI Key: ZZOYXDKAGVVLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-fluorophenylboronic acid pinacol ester (CAS: 2121514-25-6; molecular formula: C₁₂H₁₄BCl₂FO₂) is an organoboron compound widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in medicinal chemistry and materials science . Its molecular weight is 291.0 g/mol, and it is characterized as a white crystalline solid with >98% purity. The compound’s structure features electron-withdrawing substituents (two chlorine atoms and one fluorine atom) on the phenyl ring, which enhance its electrophilicity and reactivity in palladium-catalyzed coupling reactions. It is stored at 3–5°C to ensure stability and is critical in synthesizing kinase inhibitors and heterocyclic pharmaceuticals .

Properties

IUPAC Name

2-(2,6-dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)10-8(14)5-7(16)6-9(10)15/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOYXDKAGVVLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BCl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201147645
Record name 1,3,2-Dioxaborolane, 2-(2,6-dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-25-6
Record name 1,3,2-Dioxaborolane, 2-(2,6-dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(2,6-dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-fluorophenylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-fluorophenylboronic acid pinacol ester typically involves the reaction of 2,6-Dichloro-4-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-fluorophenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Palladium Catalyst: Palladium acetate or palladium chloride.

    Base: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvent: Tetrahydrofuran, toluene, or dimethylformamide.

    Temperature: Typically between 50°C to 100°C.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2,6-Dichloro-4-fluorophenylboronic acid pinacol ester is extensively used in scientific research due to its versatility in forming carbon-carbon bonds. Some of its applications include:

    Chemistry: Synthesis of complex organic molecules, including natural products and polymers.

    Biology: Development of boron-containing compounds for biological studies, such as enzyme inhibitors and receptor ligands.

    Medicine: Synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Production of advanced materials, including liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-fluorophenylboronic acid pinacol ester in the Suzuki–Miyaura coupling reaction involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

The following analysis compares 2,6-dichloro-4-fluorophenylboronic acid pinacol ester with structurally related compounds, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Physicochemical Properties of Selected Boronic Acid Pinacol Esters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Key Applications
2,6-Dichloro-4-fluorophenylboronic acid pinacol ester 2121514-25-6 C₁₂H₁₄BCl₂FO₂ 291.0 2-Cl, 6-Cl, 4-F >98% Suzuki coupling, kinase inhibitors
3,5-Dichloro-4-hydroxyphenylboronic acid pinacol ester 1003298-87-0 C₁₂H₁₅BCl₂O₃ 312.5 3-Cl, 5-Cl, 4-OH N/A Medicinal intermediates
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester 1668474-08-5 C₁₄H₁₉BClFO₃ 300.6 3-Cl, 4-OEt, 5-F 97% Drug discovery
1-(2,6-Dichlorophenyl)pyrazole-4-boronic acid pinacol ester 1217501-45-5 C₁₄H₁₅BCl₂N₂O₂ 331.9 Pyrazole ring, 2,6-Cl 98% Heterocyclic synthesis
3,5-Dichlorophenylboronic acid pinacol ester N/A C₁₂H₁₅BCl₂O₂ 283.9 3-Cl, 5-Cl N/A Cross-coupling reactions
3,5-Dimethyl-4-hydroxyphenylboronic acid pinacol ester N/A C₁₄H₂₀BO₃ 247.1 3-Me, 5-Me, 4-OH 97% Material science

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The 2,6-dichloro-4-fluoro derivative exhibits superior reactivity in Suzuki-Miyaura reactions due to the strong electron-withdrawing effects of Cl and F, which polarize the boron-carbon bond, facilitating transmetallation with palladium catalysts . In contrast, 3,5-dichloro-4-hydroxyphenylboronic acid pinacol ester (CAS: 1003298-87-0) has a hydroxyl group, which introduces hydrogen-bonding capacity but may reduce electrophilicity compared to fluorine .
  • Steric and Electronic Modifications: The 3-chloro-4-ethoxy-5-fluoro analog (CAS: 1668474-08-5) incorporates an ethoxy group, increasing steric hindrance and altering solubility in polar solvents . The 1-(2,6-dichlorophenyl)pyrazole variant (CAS: 1217501-45-5) introduces a heterocyclic ring, expanding utility in synthesizing nitrogen-containing pharmaceuticals .

Application-Specific Performance

  • Medicinal Chemistry: Fluorine in the 2,6-dichloro-4-fluoro derivative enhances binding affinity to kinase targets, whereas the 3-chloro-4-ethoxy-5-fluoro analog’s ethoxy group improves metabolic stability in drug candidates .

Research Findings and Case Studies

  • Kinetic Studies: Analogous to 4-nitrophenylboronic acid pinacol ester (), the 2,6-dichloro-4-fluoro compound’s reaction with H₂O₂ likely shows distinct UV-Vis spectral shifts due to its substituents, enabling real-time monitoring of oxidative stability .
  • Cost and Availability: While the 2,6-dichloro-4-fluoro compound is priced competitively (e.g., AK Scientific catalog number Z1282), analogs like 3-cyano-5-(methoxycarbonyl)phenylboronic acid pinacol ester (CAS: N/A) are more expensive (€263/250mg) due to complex synthesis .

Biological Activity

2,6-Dichloro-4-fluorophenylboronic acid pinacol ester (CAS No. 2121514-25-6) is a versatile organoboron compound extensively utilized in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. Its unique structure, characterized by the presence of both chlorine and fluorine substituents on the phenyl ring, enhances its reactivity and selectivity in various chemical transformations. This article delves into the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula: C₁₂H₁₄BCl₂F O₂
  • Molecular Weight: 291.0 g/mol
  • Appearance: White solid
  • Purity: >98%

The primary biological activity of 2,6-Dichloro-4-fluorophenylboronic acid pinacol ester is linked to its role in the Suzuki–Miyaura cross-coupling reaction. This reaction involves two main steps: oxidative addition and transmetalation, leading to the formation of new carbon-carbon bonds. The compound's boronic acid ester functionality allows it to interact with various nucleophiles, facilitating biochemical transformations essential for drug development and material science.

Biochemical Pathways

The compound participates in several biochemical pathways:

  • Formation of Carbon-Carbon Bonds: Essential for synthesizing complex organic molecules.
  • Enzyme Inhibition: Potential applications as enzyme inhibitors or receptor modulators in biological systems.

Applications in Scientific Research

2,6-Dichloro-4-fluorophenylboronic acid pinacol ester has found diverse applications across various fields:

FieldApplications
Chemistry Synthesis of complex organic molecules, including pharmaceuticals.
Biology Development of boron-containing compounds for biological studies.
Medicine Synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry Production of advanced materials, including liquid crystals and organic semiconductors.

Case Studies and Research Findings

  • Enzyme Inhibition Studies: Research has indicated that boron-containing compounds can serve as effective enzyme inhibitors. For instance, studies have shown that derivatives similar to 2,6-Dichloro-4-fluorophenylboronic acid pinacol ester exhibit selective inhibition against specific kinases involved in cancer pathways.
  • Antiviral Activity: In a study focusing on dengue virus (DENV), compounds with similar structural motifs demonstrated potent activity against viral replication in human primary monocyte-derived dendritic cells (MDDCs). This suggests that boronic acids may play a role in antiviral drug development.
  • Pharmacokinetics and Stability: The compound is noted for its stability under various conditions, making it suitable for both laboratory and industrial applications. Its ease of purification and bench stability are significant advantages in synthetic chemistry.

Q & A

Q. How can LC-MS be optimized to track boron-containing intermediates in complex reaction mixtures?

  • Methodological Answer :
  • Ionization : Use ESI⁻ mode for boronate anions.
  • Mobile Phase : Ammonium acetate (10 mM) in MeCN/H₂O improves ionization efficiency.
  • Fragmentation : Monitor m/z corresponding to [M−pinacol+H]⁺ ions for degradation products .

Q. What are the limitations of ¹H NMR for assessing regioselectivity in cross-coupled products?

  • Methodological Answer : Overlapping signals from dichloro/fluoro substituents may obscure coupling patterns. Use ¹³C NMR or HSQC to resolve quaternary carbons. Alternatively, derivatization (e.g., methylation) simplifies spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-fluorophenylboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4-fluorophenylboronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.